3-(1-(3-(4-Fluorophenoxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione
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Overview
Description
3-(1-(3-(4-Fluorophenoxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione is a synthetic organic compound that features a thiazolidine-2,4-dione core, a piperidine ring, and a fluorophenoxybenzoyl moiety.
Mechanism of Action
Target of Action
Similar compounds have been used as functionalized cereblon ligands for the development of thalidomide based protacs . Cereblon is a protein that plays a crucial role in various cellular processes, including protein homeostasis and cell cycle progression .
Mode of Action
It’s suggested that the compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . This suggests that the compound may interact with its targets by forming covalent bonds, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been used in the development of protein degrader libraries . This suggests that the compound may influence protein degradation pathways, potentially leading to downstream effects on cellular processes such as cell growth and survival .
Pharmacokinetics
Similar compounds have been designed with the intent of modifying physicochemical properties (size, charge, lipophilicity) to improve the pharmacokinetic profile .
Result of Action
Based on its potential role in protein degradation pathways, it may influence cellular processes such as cell growth and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(3-(4-Fluorophenoxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione typically involves multiple steps:
Formation of the Fluorophenoxybenzoyl Intermediate: This step involves the reaction of 4-fluorophenol with benzoyl chloride in the presence of a base such as pyridine to form 4-fluorophenoxybenzoyl chloride.
Piperidine Derivative Formation: The 4-fluorophenoxybenzoyl chloride is then reacted with piperidine to form the corresponding piperidin-4-yl derivative.
Thiazolidine-2,4-dione Formation: The final step involves the reaction of the piperidin-4-yl derivative with thiazolidine-2,4-dione under appropriate conditions, such as heating in the presence of a suitable solvent like ethanol.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and automated systems would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(1-(3-(4-Fluorophenoxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with various nucleophiles replacing the fluorophenoxy group.
Scientific Research Applications
3-(1-(3-(4-Fluorophenoxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in developing new therapeutic agents for bacterial infections and inflammatory diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
Norfloxacin-thiazolidinedione hybrids: These compounds also feature a thiazolidinedione core and exhibit antimicrobial properties.
Fluoroquinolones: A class of antibiotics that target bacterial DNA gyrase, similar to the mechanism of action of 3-(1-(3-(4-Fluorophenoxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione.
Uniqueness
This compound is unique due to its combined structural features, which confer both antimicrobial and anti-inflammatory properties. Its ability to prevent biofilm formation adds to its potential therapeutic advantages over other similar compounds .
Properties
IUPAC Name |
3-[1-[3-(4-fluorophenoxy)benzoyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O4S/c22-15-4-6-17(7-5-15)28-18-3-1-2-14(12-18)20(26)23-10-8-16(9-11-23)24-19(25)13-29-21(24)27/h1-7,12,16H,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMEQSXCIJQUGJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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